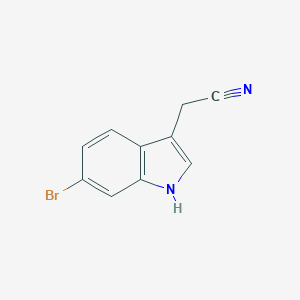

2-(6-bromo-1H-indol-3-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDSSLYDVKLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578593 | |

| Record name | (6-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152213-61-1 | |

| Record name | 6-Bromo-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152213-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(6-bromo-1H-indol-3-yl)acetonitrile chemical properties

An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 152213-61-1, is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and drug discovery.[1][2] The indole core is a well-established "privileged structure," frequently found in pharmacologically active compounds, and the strategic placement of a bromine atom and a reactive acetonitrile moiety on this scaffold provides a versatile platform for chemical modification.[2][3] The bromine at the 6-position serves as a functional handle for cross-coupling reactions, while the acetonitrile group can be transformed into various other functional groups, enabling the synthesis of diverse compound libraries for biological screening.

This technical guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work. The narrative synthesizes technical data with practical insights, grounded in authoritative sources.

Part 1: Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in synthesis and screening. This compound is a solid at room temperature, with its key physicochemical properties summarized below.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 152213-61-1 | [1][4] |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | [1][4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% - 98% | [1][4][5] |

| Boiling Point | 427.5 ± 30.0 °C at 760 mmHg | |

| InChI Key | MSIDSSLYDVKLRA-UHFFFAOYSA-N | [4] |

| Storage | Inert atmosphere, 2-8°C or Room Temperature | [4] |

The structure features a bromine atom which can be displaced or utilized in coupling reactions, and a nitrile group which can undergo hydrolysis, reduction, or cycloaddition, making it a highly versatile intermediate.[3]

Part 2: Synthesis and Purification

A common and direct method for the synthesis of this compound involves the alkylation of 6-bromoindole.[3]

Synthetic Protocol: Alkylation of 6-Bromoindole

-

Deprotonation: 6-bromoindole is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetonitrile or DMF.

-

Causality: The indole N-H proton is weakly acidic. The base removes this proton to generate a nucleophilic indolide anion. This step is crucial for activating the indole ring for the subsequent alkylation.

-

-

Nucleophilic Attack: Chloroacetonitrile (ClCH₂CN) is added to the reaction mixture. The indolide anion attacks the electrophilic methylene carbon of chloroacetonitrile.

-

Causality: This is a standard Sₙ2 reaction where the chloride ion serves as the leaving group, resulting in the formation of the C-N bond and yielding the desired product.

-

-

Work-up & Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts. The crude product is then purified using standard techniques such as column chromatography on silica gel.[3]

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Part 3: Spectroscopic Characterization (A Comparative Approach)

While this compound is commercially available, verified and published spectroscopic data for the 6-bromo isomer is not readily found in public databases.[6] However, based on its structure, we can predict the expected spectral characteristics. This section also provides a generalized protocol for data acquisition.

Expected Spectral Data

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[6] A broad peak above 3300 cm⁻¹ for the N-H stretch of the indole ring should also be present.

-

¹H NMR Spectroscopy: The spectrum would show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons on the indole ring. A singlet for the methylene (-CH₂-) protons would appear further upfield. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The spectrum would display signals for the eight aromatic carbons of the bromo-indole core, one for the methylene carbon, and one for the nitrile carbon (typically around 117-120 ppm).

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak would appear as a characteristic doublet with nearly equal intensity at m/z 234 and 236, which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[6]

Generalized Protocol: NMR Sample Preparation

A standardized approach is essential for obtaining high-quality, reproducible NMR data.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified, dry solid sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a 5 mm NMR tube.

-

Causality: Deuterated solvents are used because they do not produce a large solvent signal in the ¹H NMR spectrum that could obscure sample peaks. The choice of solvent depends on the compound's solubility.[6]

-

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Analysis: Acquire ¹H, ¹³C, and other necessary NMR spectra using a high-field NMR spectrometer.

Part 4: Reactivity and Potential Applications in Drug Discovery

This compound is not just an end product but a versatile intermediate for creating more complex molecules.[3]

Chemical Reactivity

-

Cross-Coupling Reactions: The C6-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents, enabling the exploration of the structure-activity relationship (SAR) at this position.

-

Nitrile Group Transformations: The acetonitrile moiety can be readily converted into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further points for diversification.[2]

Workflow: Derivatization for Compound Library Synthesis

Caption: Potential derivatization pathways for library synthesis.

Biological and Pharmacological Relevance

Derivatives of the indole scaffold are known to possess a wide range of biological activities. Research into this compound suggests it is a promising starting point for developing therapeutic agents.[3]

Table 2: Investigated Biological Activities

| Target Class | Specific Examples | Potential Therapeutic Area | Source(s) |

| Kinase Inhibitors | p38 MAP kinase, Aurora kinases | Inflammation, Cancer | [3] |

| Anticancer Agents | Induces cell death in cancer cell lines | Oncology | [3] |

| Antimicrobial Agents | Activity against certain bacteria and fungi | Infectious Diseases | [3] |

Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. This compound is classified as a hazardous substance.[4][7]

Table 3: GHS Hazard and Precautionary Information

| Category | Codes | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [4][8] |

| H315 | Causes skin irritation. | [4][8] | |

| H319 | Causes serious eye irritation. | [4][8] | |

| H335 | May cause respiratory irritation. | [4][8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage and Incompatibilities

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its chemical versatility make it an ideal scaffold for generating novel molecules with diverse pharmacological profiles. While exercising appropriate safety precautions, researchers can leverage this compound's reactivity to build libraries for screening against a multitude of biological targets, from kinases to microbial pathogens.

References

- Capot Chemical. MSDS of 2-(6-bromo-1H-indol-3-yl)acetamide. [Link]

- Capot Chemical. Specifications of Bromoindole-3-acetonitrile. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound | 152213-61-1 [smolecule.com]

- 4. This compound | 152213-61-1 [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 152213-61-1 [sigmaaldrich.cn]

- 9. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to the Physical Properties of 2-(6-bromo-1H-indol-3-yl)acetonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the core physical properties of the synthetic indole derivative, 2-(6-bromo-1H-indol-3-yl)acetonitrile. In drug discovery and development, a thorough understanding of a compound's physicochemical characteristics is a non-negotiable prerequisite for advancing a molecule through the development pipeline.[1][2][3][4] These properties govern a substance's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. While experimentally determined data for this specific compound is not widely available in public literature, this guide establishes a robust framework for its characterization.[5] It synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers in their evaluation of this and similar molecules. We will delve into the structural and computational properties, outline detailed protocols for determining key physical parameters such as melting point and solubility, and provide a predictive analysis of its spectroscopic signature.

Introduction: The Significance of the Bromoindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][6] The introduction of a bromine atom, as in this compound, can significantly modulate a molecule's properties, including its metabolic stability and binding affinity to protein targets.[7][8][9] The acetonitrile moiety at the 3-position is a versatile functional group, capable of acting as a bioisostere for other groups or serving as a synthetic handle for further molecular elaboration.[1] Given its structural alerts, derivatives of this compound have been investigated for a range of potential therapeutic applications, including as kinase inhibitors for anticancer therapies.[1] An exhaustive characterization of its physical properties is the critical first step in realizing its therapeutic potential.

Molecular Structure and Core Properties

A foundational understanding of a molecule begins with its structure and fundamental calculated properties. These values, while theoretical, provide a baseline for experimental design and data interpretation.

Chemical Structure

The structure of this compound is defined by a central indole ring system, with a bromine atom substituted at the 6-position of the benzene ring portion and an acetonitrile group attached to the 3-position of the pyrrole ring.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂ | [10][11][12] |

| Molecular Weight | 235.08 g/mol | [10][11][13] |

| Physical Form | Solid | |

| Boiling Point | 427.5 ± 30.0 °C (Predicted) | [12] |

| Density | 1.629 ± 0.06 g/cm³ (Predicted) | [12] |

| pKa | 15.39 ± 0.30 (Predicted) | [12] |

| CAS Number | 152213-61-1 | [10] |

Experimental Determination of Physical Properties

The following sections detail the authoritative, step-by-step methodologies for determining the critical physical properties of a novel compound like this compound.

Melting Point Analysis

Expertise & Experience: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[5][10][11][14][15] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities will depress and broaden the melting range.[5][10] The choice of a slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.[5][10]

Experimental Protocol: Digital Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of this compound. Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[14]

-

Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.[5]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination: Using a fresh sample, heat the block to a temperature approximately 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[11][15]

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values validate the obtained melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[3][4] For orally administered drugs, solubility in aqueous media across the physiological pH range (pH 1.2 to 6.8) is of paramount importance for Biopharmaceutics Classification System (BCS) classification.[16] The use of a stability-indicating analytical method, such as HPLC, is crucial to ensure that the measured concentration corresponds to the intact compound and not its degradation products.[17]

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: Select a range of solvents relevant to pharmaceutical development. This should include aqueous buffers (pH 1.2, 4.5, and 6.8) and common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate).[16]

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated, stability-indicating HPLC method.

-

Data Analysis: Calculate the solubility in units of mg/mL or µg/mL. For aqueous buffers, the pH of the saturated solution should also be measured and reported.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical identity and structural integrity of a synthesized compound. While specific spectra for this compound are not publicly available, this section provides predicted data based on its structure and the analysis of related compounds, along with standardized protocols for data acquisition.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[18][19][20] In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of protons. In ¹³C NMR, the number of signals and their chemical shifts indicate the number of unique carbon atoms and their functional group type.[4][19] For this molecule, the key diagnostic regions will be the aromatic region for the indole protons and the aliphatic region for the acetonitrile methylene protons.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (H-1) | ~11.0 - 11.5 | br s | Broad singlet, typical for indole NH. |

| Aromatic (H-2, H-4, H-5, H-7) | ~7.0 - 8.0 | m | Complex multiplet pattern. H-7 will likely be a doublet, H-5 a doublet of doublets, and H-4 a singlet or narrow doublet. |

| CH₂ (acetonitrile) | ~3.8 - 4.0 | s | Singlet, adjacent to a quaternary carbon. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C | ~110 - 140 | Six signals expected in the aromatic region. The C-6 carbon attached to bromine will be shifted. |

| C≡N (nitrile) | ~117 - 120 | Characteristic chemical shift for a nitrile carbon. |

| CH₂ (acetonitrile) | ~15 - 20 | Aliphatic methylene carbon. |

| Indole C (C-3) | ~100 - 110 | The carbon bearing the acetonitrile group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[20]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Data Analysis: Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the key diagnostic peaks will be the N-H stretch of the indole, the C≡N stretch of the nitrile, and the aromatic C-H and C=C stretches.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Indole) | ~3400 - 3300 | Medium, sharp | |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium | |

| C≡N Stretch (Nitrile) | ~2260 - 2240 | Medium, sharp | This is a highly characteristic and easily identifiable peak for nitriles.[5][6][12] |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium to strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic "M" and "M+2" molecular ion peak pattern of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 234 / 236 | Molecular ion peaks. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[5] |

| [M - HCN]⁺ | 207 / 209 | Loss of hydrogen cyanide from the acetonitrile group. |

| [M - Br]⁺ | 155 | Loss of the bromine atom. |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the isotopic pattern to confirm the presence of bromine and examine the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide has established a comprehensive framework for understanding and determining the essential physical properties of this compound. While specific experimental data for this compound remains to be fully reported in the scientific literature, the detailed, field-tested protocols and predictive analyses provided herein offer a self-validating system for its characterization. For researchers and drug development professionals, the application of these methodologies is a critical step in building the robust data package required to advance promising molecules like this bromoindole derivative from the laboratory to potential clinical applications. The principles and workflows outlined are broadly applicable to the characterization of other novel synthetic compounds, reinforcing the foundational importance of physicochemical analysis in the scientific endeavor.

References

- Smolecule. (n.d.). Buy this compound | 152213-61-1.

- Sigma-Aldrich. (n.d.). This compound | 152213-61-1.

- Benchchem. (n.d.). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide.

- Mao, Q.-X., Zhang, C.-G., & Li, J.-F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451.

- CymitQuimica. (n.d.). This compound.

- IUCr Journals. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.

- PubChemLite. (n.d.). This compound.

- MDPI. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.

- Sigma-Aldrich. (n.d.). This compound | 152213-61-1.

- Sigma-Aldrich. (n.d.). This compound.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Benchchem. (n.d.). The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry.

- ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the....

- Aladdin. (n.d.). This compound.

- ChemicalBook. (n.d.). Bromoacetonitrile(590-17-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 152213-61-1(6-Bromoindole-3-acetonitrile) Product Description.

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from The Royal Society of Chemistry website.

- The Golm Metabolome Database. (n.d.). Replica Mass Spectra of Indole-3-acetonitrile (1TMS).

- NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts.

- PubChem. (n.d.). Indole-3-acetonitrile.

- Benchchem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.

- National Institute of Standards and Technology. (n.d.). Indole.

- IS NIR Spectra. (n.d.). IS NIR Spectra.

- ChemicalBook. (n.d.). 6-Bromo-1H-indole(52415-29-9) 1H NMR.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- Merck. (n.d.). This compound.

- World Health Organization. (n.d.). Annex 4.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- PubMed. (n.d.). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors.

- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- ResearchGate. (2013). Any official guideline to conduct solubility studies?.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Benchchem. (n.d.). The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry.

- European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing.

- PubChem. (n.d.). Bromoacetonitrile.

- Springer. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.

- Benchchem. (n.d.). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide.

- Benchchem. (n.d.). Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies.

- Chem-Impex. (n.d.). 5-Bromoindole.

- National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- Sigma-Aldrich. (n.d.). This compound | 152213-61-1.

- PubChemLite. (n.d.). This compound.

- Smolecule. (n.d.). Buy this compound | 152213-61-1.

- National Institutes of Health. (n.d.). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.

- MDPI. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.

- Sigma-Aldrich. (n.d.). This compound.

- IUCr Journals. (n.d.). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.

Sources

- 1. Buy this compound | 152213-61-1 [smolecule.com]

- 2. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 152213-61-1 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ir-spectra.com [ir-spectra.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]

- 10. 152213-61-1 CAS MSDS (6-Bromoindole-3-acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 13. mdpi.com [mdpi.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nmrs.io [nmrs.io]

- 17. rsc.org [rsc.org]

- 18. Bromoacetonitrile(590-17-0) 1H NMR [m.chemicalbook.com]

- 19. GMD - Indole-3-acetonitrile (1TMS) - InChI=1S/C13H16N2Si/c1-16(2,3)15-10-11(8-9-14)12-6-4-5-7-13(12)15/h4-7,10H,8H2,1-3H3 [gmd.mpimp-golm.mpg.de]

- 20. documents.thermofisher.com [documents.thermofisher.com]

2-(6-bromo-1H-indol-3-yl)acetonitrile CAS number 152213-61-1

An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile (CAS: 152213-61-1)

This document provides a comprehensive technical overview of this compound, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The indole nucleus is a well-established "privileged scaffold," and its functionalization offers a robust platform for developing novel therapeutic agents.[1] The presence of a bromine atom at the 6-position and a reactive acetonitrile moiety at the 3-position makes this compound a versatile building block for chemical synthesis and a promising candidate for biological screening.

Core Compound Profile and Physicochemical Properties

This compound is a solid organic compound at room temperature.[2][3] The strategic placement of the bromine atom is not merely for synthetic utility; studies on related brominated indoles, many of which are derived from marine organisms, suggest that the position and presence of halogen substituents can significantly influence biological activity, including anti-inflammatory and anticancer properties.[4][5] The nitrile group, while a stable pharmacophore in many drugs, also serves as a versatile chemical handle for further molecular elaboration.[6][7]

| Property | Value | Source(s) |

| CAS Number | 152213-61-1 | [2][8] |

| Molecular Formula | C₁₀H₇BrN₂ | [9] |

| Molecular Weight | 235.08 g/mol | [2][9] |

| Physical Form | Solid | [2][3] |

| Purity | Typically ≥95-98% | [2][9] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2] |

| Boiling Point (Predicted) | 427.5 ± 30.0 °C at 760 mmHg | |

| InChI Key | MSIDSSLYDVKLRA-UHFFFAOYSA-N | [2] |

Synthesis Strategies and Methodologies

The synthesis of indole-3-acetonitrile derivatives is a well-trodden path in organic chemistry, offering several reliable routes.[10] While a specific peer-reviewed protocol for this compound is not extensively documented, its synthesis can be confidently approached using established methods. The most common strategies leverage the nucleophilicity of the indole ring or involve the transformation of pre-functionalized indoles.

Representative Synthesis Protocol: Cyanomethylation of 6-Bromoindole

This approach involves the direct introduction of the acetonitrile group onto the 6-bromoindole scaffold. One plausible method is the reaction of 6-bromoindole with chloroacetonitrile in the presence of a suitable base.[11]

Workflow Rationale: The reaction proceeds via an electrophilic substitution at the C3 position of the indole, which is the most nucleophilic site. The base is crucial for deprotonating the indole nitrogen, thereby increasing the ring's nucleophilicity and facilitating the attack on the electrophilic carbon of chloroacetonitrile.

Caption: A plausible workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Preparation: To a solution of 6-bromoindole (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.).

-

Reaction: Add chloroacetonitrile (1.2 eq.) dropwise to the mixture at room temperature. Stir the reaction mixture for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching & Extraction: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization: A Practical Guide

Thorough structural elucidation is critical for verifying the identity and purity of a synthesized compound. While a complete, peer-reviewed dataset for this specific isomer is scarce, this section provides available data and outlines a standard workflow for its characterization.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the substitution pattern on the indole ring.

-

Available Data: A ¹H NMR spectrum for 6-Bromoindole-3-acetonitrile has been made available by commercial suppliers.[13]

-

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Indole N-H: A broad singlet, typically downfield (> 8.0 ppm).

-

Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm). The bromine at C6 will influence the coupling patterns of the protons at C4, C5, and C7. H-7 is expected to be a doublet, H-5 a doublet of doublets, and H-4 a doublet. H-2 will appear as a singlet or a narrowly coupled multiplet.

-

Methylene Protons (-CH₂CN): A singlet around 3.8-4.0 ppm.

-

-

Expected ¹³C NMR Signals:

-

Nitrile Carbon (-CN): A signal around 117-118 ppm.

-

Methylene Carbon (-CH₂CN): A signal in the aliphatic region, ~15-20 ppm.

-

Aromatic Carbons: 8 signals in the aromatic region (~100-140 ppm), including the C-Br carbon which will be shifted relative to the parent indole.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak: A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 234 and 236 ([M]⁺ and [M+2]⁺).[12]

-

Predicted Data: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in identification in advanced MS techniques.[14] For the [M+H]⁺ adduct, the predicted m/z is 234.98654.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Characteristic Peaks:

-

N-H Stretch: A sharp peak around 3400 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹.[12]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

Caption: A standard workflow for the structural validation of a synthesized compound.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile intermediate for creating libraries of more complex molecules for biological screening.

A Scaffold for Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of indole-3-acetonitrile have been investigated as inhibitors of targets such as DYRK1A, which is implicated in neurodegenerative diseases, as well as EGFR and Src kinases, which are key targets in oncology.[6] The 6-bromo position can be used as a synthetic handle to introduce further diversity aimed at optimizing binding within the ATP-binding pockets of various kinases.

Anti-inflammatory and Anticancer Potential

Brominated indoles isolated from marine sources have demonstrated notable biological activities.[5][15] Studies on structure-activity relationships of brominated isatin derivatives suggest that substitution at the C5 or C6 position can enhance anti-inflammatory activity by inhibiting the production of mediators like nitric oxide (NO), TNFα, and PGE2.[4] Given this precedent, this compound is a logical starting point for developing novel anti-inflammatory or anticancer agents.[11]

Synthetic Utility

The compound is a bifunctional building block. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the C6 position.[16] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to build more complex heterocyclic systems.[6]

Sources

- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 152213-61-1 [sigmaaldrich.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Buy this compound | 152213-61-1 [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 6-Bromoindole-3-acetonitrile(152213-61-1) 1H NMR spectrum [chemicalbook.com]

- 14. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]

- 15. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Definitive Guide to the Structural Elucidation of 2-(6-bromo-1H-indol-3-yl)acetonitrile

A Senior Application Scientist's Field-Proven Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Characterization

In the landscape of medicinal chemistry and drug development, the indole scaffold is a cornerstone, forming the nucleus of a vast array of biologically active compounds. The introduction of specific substituents, such as a bromine atom and an acetonitrile group, creates a molecule like 2-(6-bromo-1H-indol-3-yl)acetonitrile (CAS: 152213-61-1), a versatile intermediate ripe with potential for the synthesis of novel therapeutic agents.[1] However, potential can only be realized through precision. The absolute confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research—from understanding structure-activity relationships to ensuring the purity and safety of a drug candidate—is built.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, grounded in years of field experience, for the complete structural elucidation of this compound. We will not merely list techniques; we will delve into the causality behind our choices, demonstrating how a multi-pronged analytical approach creates a self-validating system that leaves no room for ambiguity. Each step is designed to build upon the last, weaving a cohesive narrative from a collection of spectral data to the final, indisputable three-dimensional structure.

Foundational Analysis: What the Formula and Initial Data Tell Us

Before embarking on complex spectral analysis, we establish the fundamental properties of the target compound.

-

Molecular Formula: C₁₀H₇BrN₂

-

Molecular Weight: 235.08 g/mol

-

CAS Number: 152213-61-1

This basic information is our first checkpoint, providing the expected molecular weight that we will seek to confirm via mass spectrometry.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first and most crucial question in any structural elucidation is: what is the molecular weight of the compound? Mass spectrometry provides a direct answer and, in this case, offers an immediate and powerful clue to the presence of a key element.

Causality of Technique Selection:

We choose a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to maximize the abundance of the molecular ion peak and minimize initial fragmentation. This ensures we get a clear reading of the parent molecule's mass. Electron Ionization (EI) is also valuable for its reproducible fragmentation patterns, which can aid in structural confirmation.[1]

Predicted Results & Interpretation:

The most telling feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in a characteristic doublet for the molecular ion peak (M⁺) and any bromine-containing fragments.

| Ion | Predicted m/z | Interpretation & Key Features |

| [M]⁺ | 234/236 | The molecular ion peak. The presence of two peaks of almost equal intensity, separated by 2 m/z units, is definitive evidence for the presence of one bromine atom.[1] |

| [M-HCN]⁺ | 207/209 | Loss of the neutral hydrogen cyanide molecule from the acetonitrile group, a common fragmentation pathway for nitriles. |

| [M-Br]⁺ | 155 | Loss of the bromine radical, resulting in a fragment corresponding to the indole-3-acetonitrile cation. |

| [C₉H₇N₂]⁺ | 155.06 | A high-resolution mass spectrometry (HRMS) measurement would provide the exact mass, allowing for confirmation of the elemental composition of this fragment. |

The observation of the M⁺ and M+2 peaks at m/z 234 and 236 respectively, with roughly equal abundance, serves as an internal validation of the presence of bromine in the structure.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the ion source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Determine the exact mass of the molecular ion peaks ([M+H]⁺ at m/z 234.98654 and 236.98449) and compare it to the theoretical mass calculated for C₁₀H₈BrN₂⁺. The deviation should be less than 5 ppm.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for this purpose.

Causality of Technique Selection:

FT-IR is exceptionally sensitive to the vibrations of specific chemical bonds. For our target molecule, we are particularly interested in confirming the presence of the N-H bond of the indole, the aromatic C-H and C=C bonds, and, most diagnostically, the C≡N triple bond of the nitrile group.

Predicted Results & Interpretation:

The FT-IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400 | N-H Stretch | Indole N-H | Confirms the presence of the indole secondary amine.[3] |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic indole ring. |

| ~2250 | C≡N Stretch | Nitrile | A sharp, intense peak in this region is highly characteristic of a nitrile group and is a key piece of evidence.[1] |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Further confirmation of the aromatic system.[3] |

The unambiguous identification of the nitrile stretch around 2250 cm⁻¹ is a critical milestone in the elucidation process.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

Analysis: Identify and label the characteristic absorption bands corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Through a series of 1D and 2D experiments, we can construct a complete picture of the proton and carbon environments and how they relate to one another.

Causality of Technique Selection:

-

¹H NMR: Identifies all unique proton environments, their chemical shifts, splitting patterns (multiplicity), and relative numbers (integration).

-

¹³C NMR: Identifies all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This suite of experiments is essential for unambiguously assembling the molecular structure.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The chemical shifts are influenced by the electron-withdrawing nature of the bromine and the overall aromatic system.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H1 (N-H) | ~11.2 | Broad Singlet | - | 1H | Acidic proton, typically downfield and broad. |

| H7 | ~7.7 | Doublet | J ≈ 1.5 Hz | 1H | Ortho to the bromine atom, deshielded. Small coupling is meta to H5. |

| H5 | ~7.4 | Doublet | J ≈ 8.5 Hz | 1H | Ortho to the bromine atom, deshielded. Large coupling is ortho to H4. |

| H2 | ~7.3 | Singlet | - | 1H | Characteristic singlet for the H2 proton of a 3-substituted indole. |

| H4 | ~7.2 | Doublet of Doublets | J ≈ 8.5, 1.5 Hz | 1H | Coupled to both H5 (ortho) and H7 (meta). |

| -CH₂- | ~3.9 | Singlet | - | 2H | Methylene protons adjacent to the nitrile and the indole C3 position. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C7a | ~137 | Quaternary carbon of the indole ring fusion. |

| C3a | ~128 | Quaternary carbon of the indole ring fusion. |

| C2 | ~125 | C2 of the indole ring. |

| C4 | ~123 | Aromatic CH. |

| C5 | ~122 | Aromatic CH. |

| C7 | ~114 | Aromatic CH. |

| C6 | ~113 | Carbon directly attached to bromine (C-Br). |

| CN | ~118 | Nitrile carbon. |

| C3 | ~109 | C3 of the indole ring, shielded due to attachment to the side chain. |

| -CH₂- | ~16 | Methylene carbon. |

Structure Elucidation Workflow using NMR

The following diagram illustrates the logical flow of using a suite of NMR experiments to build the final structure.

Caption: Workflow for NMR-based structure elucidation.

Key HMBC Correlations for Structural Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin that connects the different parts of the molecule. The following diagram highlights the crucial long-range correlations we would expect to observe.

Caption: Expected key HMBC correlations.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

COSY: Acquire a gradient-selected COSY spectrum to establish H-H correlations.

-

HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond C-H correlations.

-

HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling of ~8 Hz, to identify 2-3 bond C-H correlations.

-

-

Data Processing and Analysis: Process all spectra using appropriate software. Correlate the peaks from all spectra to assemble the final structure, as outlined in the workflow diagram.

X-ray Crystallography: The Ultimate Confirmation

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths and angles.[4][5][6]

Causality of Technique Selection:

This technique is the gold standard for molecular structure determination.[4] If a suitable single crystal can be grown, the resulting data can definitively resolve any remaining ambiguities and provide an accurate 3D representation of the molecule.[6][7]

Expected Results & Interpretation:

The analysis of the diffraction pattern will yield a detailed crystal structure. For an analogous compound, 2-(4-bromo-1H-indol-3-yl)acetonitrile, a monoclinic crystal system was reported.[8] We would expect a similar result for the 6-bromo isomer. The key outputs are:

-

Connectivity: A 3D model showing the exact bonding arrangement, confirming the 6-position of the bromine atom and the 3-position of the acetonitrile side chain.

-

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into the electronic effects of the substituents.

-

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding (e.g., N-H···N interactions between the indole N-H and the nitrile nitrogen of an adjacent molecule).[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The critical and often rate-limiting step.[4] Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexane).

-

Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to produce the final atomic coordinates and structural parameters.[8]

Conclusion: A Self-Validating, Multi-Technique Approach

The structural elucidation of this compound is not a matter of applying a single technique but of a strategic, multi-faceted investigation. Each method provides a piece of the puzzle, and, critically, each piece validates the others. Mass spectrometry confirms the molecular formula and the presence of bromine. FT-IR identifies the key functional groups predicted by that formula. A comprehensive suite of NMR experiments then meticulously maps out the atomic connectivity. Finally, X-ray crystallography provides the ultimate, irrefutable 3D picture. This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides the solid, trustworthy foundation necessary for advancing this promising molecule in drug discovery and development.

References

- Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.

- Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate.

- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Nevada, Las Vegas.

- FT-IR spectrum of control indole. (n.d.). ResearchGate.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Interpretation of mass spectra. (n.d.). University of Arizona.

- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). arkat-usa.org.

- 2-(4-Bromo-1H-indol-3-yl)acetonitrile. (n.d.). PMC - NIH.

- 2-(4-Bromo-1H-indol-3-yl)acetonitrile. (2012, February 1). PubMed.

- Predict 1H NMR spectra. (n.d.). Cheminfo.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile: A Versatile Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, halogenated indole-3-acetonitriles serve as critical building blocks for the synthesis of complex, biologically active molecules. This technical guide focuses on 2-(6-bromo-1H-indol-3-yl)acetonitrile, a key intermediate whose strategic functionalization allows for the exploration of vast chemical space. We will delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and explore its significant applications in the development of novel therapeutics, particularly in oncology and neurodegenerative disease. This document is intended to be a comprehensive resource, providing both foundational knowledge and actionable protocols for scientists engaged in drug discovery and development.

Core Physicochemical & Structural Properties

This compound is a solid organic compound valued for its bifunctional nature: the indole ring system, which is amenable to substitution, and the reactive acetonitrile side chain. The bromine atom at the 6-position provides a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrN₂ | [1][2] |

| Molecular Weight | 235.08 g/mol | [1][2][3][4] |

| CAS Number | 152213-61-1 | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 427.5 ± 30.0 °C at 760 mmHg | |

| InChI Key | MSIDSSLYDVKLRA-UHFFFAOYSA-N | [5] |

| Purity (Typical) | ≥95-97% | [1] |

| Storage | Store at room temperature |

Synthesis & Characterization

The synthesis of indole-3-acetonitrile derivatives is a well-established area of organic chemistry. While multiple routes exist, a common and effective strategy involves the reaction of a corresponding indole with an appropriate acetonitrile-introducing reagent. For 6-bromoindole, a typical synthesis involves gramine-type intermediates.

Representative Synthetic Workflow

The following workflow illustrates a generalized, yet robust, pathway for the synthesis of bromo-substituted indole-3-acetonitriles. The causality behind this choice of pathway lies in its reliability and scalability, starting from commercially available 6-bromoindole. The use of a Mannich reaction to form the gramine intermediate, followed by displacement with cyanide, is a classic and efficient method for introducing the acetonitrile moiety at the C3 position of the indole.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Synthetic Protocol (Adapted from related isomers)

This protocol is a representative procedure adapted from methods used for closely related bromoindole acetonitrile isomers and should be optimized for the specific 6-bromo target.[6]

Objective: To synthesize this compound from 6-bromoindole.

Step 1: Synthesis of (6-Bromo-1H-indol-3-yl)-N,N-dimethylmethanamine (Gramine Intermediate)

-

To an ice-cooled solution of dimethylamine (2.2 eq) in acetic acid, add 6-bromoindole (1.0 eq).

-

Add a solution of formaldehyde (1.1 eq) dropwise while maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into an ice-cold solution of sodium hydroxide to neutralize the acid and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude gramine intermediate.

Step 2: Conversion to this compound

-

Suspend the crude gramine intermediate (1.0 eq) in a suitable solvent such as benzene or toluene.

-

Add sodium cyanide (or potassium cyanide) (1.5 eq) dissolved in a minimal amount of water.

-

Reflux the biphasic mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After cooling, separate the organic layer. Wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount. While specific, verified public-domain spectroscopic data for the 6-bromo isomer is limited, the expected spectral characteristics can be inferred from its parent compound and other isomers.[7]

-

¹H NMR: Protons on the indole ring will appear in the aromatic region (~7.0-8.0 ppm). The methylene protons of the acetonitrile group will appear as a singlet further upfield (~3.8-4.2 ppm). The N-H proton of the indole will be a broad singlet.

-

¹³C NMR: The spectrum will show characteristic peaks for the indole core carbons, with the carbon bearing the bromine atom shifted downfield. The nitrile carbon (C≡N) will appear around 117-120 ppm, and the methylene carbon will be in the 15-25 ppm range.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity peak is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretch.[7] A broad peak around 3300-3400 cm⁻¹ will correspond to the N-H stretch of the indole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]+ and [M+2]+ separated by 2 m/z units.[7] For this compound, the molecular ion peaks would be expected at m/z 234 and 236.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block.[1] The bromine atom at the 6-position is strategically placed for modification via cross-coupling reactions, while the acetonitrile group can be hydrolyzed, reduced, or used in cycloadditions.

Caption: Key therapeutic areas leveraging the this compound scaffold.

Kinase Inhibition

The indole scaffold is a well-known "hinge-binding" motif for many protein kinases. Derivatives of bromoindole acetonitriles have been investigated as inhibitors of kinases like DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a target implicated in neurodegenerative disorders such as Alzheimer's disease and in some cancers.[6] The 6-bromo position can be elaborated using Suzuki or Buchwald-Hartwig couplings to install moieties that optimize binding within the ATP-binding pocket.

Anticancer Agents

Numerous indole derivatives exhibit potent anticancer activity. The this compound core can be used to synthesize novel compounds for screening against various cancer cell lines.[6] For example, modifications can lead to dual inhibitors of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial for tumor proliferation and metastasis.[6]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Indole-3-acetonitrile derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[6] This suggests that novel compounds derived from the 6-bromo-indole acetonitrile scaffold could be developed as potential therapeutics for inflammatory conditions.

Experimental Workflow: Screening of Novel Derivatives

The following diagram outlines a self-validating workflow for the synthesis and initial biological screening of novel derivatives starting from this compound. Each phase includes a critical quality control (QC) checkpoint to ensure the integrity of the results.

Caption: A validated workflow for the synthesis and screening of novel therapeutic candidates.

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful and versatile platform for innovation in drug discovery. Its strategic combination of a modifiable aromatic core and a reactive side chain provides medicinal chemists with the tools to systematically design and synthesize novel compound libraries. By leveraging established synthetic protocols and robust screening cascades, researchers can efficiently explore the therapeutic potential of its derivatives, paving the way for the next generation of treatments for cancer, neurodegenerative diseases, and inflammatory disorders.

References

- Specifications of Bromoindole-3-acetonitrile.Capot Chemical.[Link]

- This compound.BIOFOUNT.[Link]

- 2-(5-bromo-1H-indol-3-yl)acetonitrile.

- This compound.PubChemLite.[Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. capotchem.com [capotchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Spectroscopic Landscape of 2-(6-bromo-1H-indol-3-yl)acetonitrile: A Technical Guide

Preamble: Charting Unexplored Territory

In the realm of drug discovery and medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds. The targeted synthesis of derivatives, such as 2-(6-bromo-1H-indol-3-yl)acetonitrile, opens new avenues for therapeutic intervention. However, the journey from synthesis to application is critically dependent on rigorous structural elucidation. This guide addresses the spectroscopic characterization of this compound, a compound for which, at the time of this writing, detailed experimental spectral data is not widely available in the public domain.[1]

This document, therefore, serves a dual purpose. Firstly, it provides a predictive framework for the spectral characteristics of this compound, grounded in the analysis of closely related, well-characterized analogs. Secondly, it offers robust, field-proven protocols for the acquisition and interpretation of the necessary spectral data, empowering researchers to confidently verify the structure of this and similar molecules. Our approach is rooted in the principles of causality and self-validation, ensuring that the predicted data and experimental methodologies form a cohesive and trustworthy resource for scientists at the forefront of chemical research.

The Molecular Blueprint: Structure and Predicted Physicochemical Properties

This compound possesses the molecular formula C₁₀H₇BrN₂ and a molecular weight of approximately 235.08 g/mol . The structure features a central indole ring system, with a bromine atom substituted at the 6-position of the benzene ring and an acetonitrile group at the 3-position of the pyrrole ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂ | - |

| Molecular Weight | 235.08 g/mol | - |

| IUPAC Name | This compound | - |

The strategic placement of the bromine atom and the acetonitrile moiety is expected to modulate the electronic properties and biological activity of the indole scaffold. Accurate spectroscopic analysis is therefore paramount to confirm this precise substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. In the absence of direct experimental data for this compound, we can predict its ¹H and ¹³C NMR spectra by analyzing the spectra of 1H-indole-3-acetonitrile and considering the substituent effects of bromine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals corresponding to the indole N-H proton, the protons of the aromatic system, and the methylene protons of the acetonitrile side chain. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | ~11.5 | Broad Singlet | - | Typical for indole N-H protons. |

| H2 | ~7.4 | Singlet | - | Characteristic of the proton at the 2-position of the indole ring. |

| H4 | ~7.6 | Doublet | ~8.5 | Downfield shift due to proximity to the pyrrole ring; coupled to H5. |

| H5 | ~7.1 | Doublet of Doublets | ~8.5, ~1.7 | Coupled to H4 and H7. |

| H7 | ~7.7 | Doublet | ~1.7 | Coupled to H5. |

| CH₂ | ~4.0 | Singlet | - | Methylene protons adjacent to the nitrile and indole ring. |

Rationale is based on data from analogous compounds such as 2-(5-nitro-1H-indol-3-yl)acetonitrile and known substituent effects.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The bromine substituent is expected to cause a downfield shift for the carbon atom to which it is attached (C6) and influence the chemical shifts of the other carbons in the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~125 | - |

| C3 | ~108 | - |

| C3a | ~127 | - |

| C4 | ~122 | - |

| C5 | ~120 | - |

| C6 | ~115 | Direct attachment of bromine. |

| C7 | ~114 | - |

| C7a | ~137 | - |

| CH₂ | ~16 | - |

| CN | ~118 | - |

Rationale is based on data from analogous compounds and general principles of ¹³C NMR spectroscopy.[2]

Experimental Protocol for NMR Data Acquisition

This protocol provides a robust methodology for obtaining high-quality NMR spectra.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

The synthesized this compound

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.[1]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[1]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

NMR Workflow Diagram

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, we can predict the key features of its mass spectrum.

Predicted Mass Spectrum

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 234/236 | Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| [M-HCN]⁺ | 207/209 | Loss of the nitrile group as hydrogen cyanide. |

| [M-Br]⁺ | 155 | Loss of the bromine atom. |

| [C₉H₇N]⁺ | 129 | Fragmentation of the indole ring. |

Experimental Protocol for MS Data Acquisition

Materials and Equipment:

-

Mass spectrometer (e.g., with Electron Ionization (EI) source)

-

Sample introduction system (e.g., direct insertion probe or GC/LC interface)

-

Volatile solvent (if using GC/LC-MS)

Step-by-Step Procedure:

-

Sample Preparation:

-

For direct insertion, a small amount of the solid sample is placed in a capillary tube.

-

For GC-MS or LC-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

The generated ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.[1]

-

-

Data Processing:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

-

Analyze the fragmentation pattern to corroborate the proposed structure.

-

Mass Spectrometry Workflow Diagram

Caption: A generalized workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (indole) | 3400-3300 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C≡N (nitrile) | 2260-2240 | Stretching[1] |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N | 1350-1250 | Stretching |

| C-Br | 700-500 | Stretching |

Experimental Protocol for IR Data Acquisition

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Step-by-Step Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the sample holder in the FTIR spectrometer.

-

Acquire a background spectrum (of air or the empty ATR crystal).

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion: A Path Forward for Characterization